eCF506

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

eCF506 es un inhibidor de molécula pequeña que se dirige a la tirosina quinasa no receptora SRC. Este compuesto es conocido por su capacidad para bloquear SRC en su conformación inactiva nativa, inhibiendo así tanto sus funciones enzimáticas como de andamiaje. Este mecanismo de acción único ha demostrado un potencial significativo para mejorar la eficacia y la tolerabilidad de los medicamentos en varios modelos de cáncer .

Métodos De Preparación

La síntesis de eCF506 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción suelen ser información propietaria en poder de los desarrolladores. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que garantizan su alta potencia y selectividad . Los métodos de producción industrial probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

eCF506 se somete a varias reacciones químicas, centrándose principalmente en su interacción con la quinasa SRC. El compuesto inhibe SRC al bloquearlo en una conformación inactiva, evitando la fosforilación y la formación de complejos con su socio FAK . Esta inhibición se logra a través de interacciones de unión específicas que estabilizan la forma inactiva de SRC. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes y catalizadores específicos que facilitan la unión de this compound a SRC. El principal producto formado a partir de estas reacciones es el complejo SRC-eCF506 inactivo, que inhibe eficazmente la actividad de SRC .

Aplicaciones Científicas De Investigación

Breast Cancer

In vitro studies have demonstrated that eCF506 exhibits potent antiproliferative effects against breast cancer cell lines, including MCF7 and MDA-MB-231, with an IC50 of less than 0.5 nM . The compound significantly inhibits cell motility and reduces phosphorylation of SRC and FAK at low nanomolar concentrations. In vivo experiments using syngeneic murine models have shown that treatment with this compound leads to substantial tumor growth inhibition without notable adverse effects .

Bladder Cancer

Recent studies have also highlighted this compound's effectiveness in bladder cancer. It has been shown to inhibit SRC phosphorylation and enhance sensitivity to cisplatin, a commonly used chemotherapy agent. The combination treatment of this compound with cisplatin resulted in optimal therapeutic effects, significantly reducing tumor proliferation and promoting apoptosis in resistant cancer cells . In xenograft models, this compound demonstrated sustained inhibition of SRC activity over extended periods, showcasing its potential as a promising therapeutic option for bladder cancer patients .

Comparative Analysis with Other Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity | Efficacy |

|---|---|---|---|---|

| This compound | SRC | <0.5 | High (950-fold difference from ABL) | Significant tumor inhibition |

| Dasatinib | SRC/ABL | 1-10 | Moderate | Effective but less selective |

| AZD0530 | SRC | ~10 | Moderate | Comparable efficacy but less potent |

This table summarizes the comparative potency and selectivity of this compound against other known SRC inhibitors, illustrating its superior profile in targeting SRC specifically while minimizing off-target effects.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. Notably, there were no significant adverse effects observed on mouse body weight or major organ function during treatment . This safety aspect is critical for developing effective cancer therapies that can be administered over extended periods.

Mecanismo De Acción

El mecanismo de acción de eCF506 implica su unión selectiva a la quinasa SRC, bloqueándola en su conformación inactiva nativa . Esta unión evita que SRC fosforile sus sustratos y forme complejos con su socio FAK, inhibiendo así sus funciones enzimáticas y de andamiaje . Los objetivos moleculares de this compound incluyen el sitio activo de la quinasa SRC, donde forma interacciones específicas que estabilizan la forma inactiva de la enzima . Esta inhibición selectiva de la quinasa SRC da como resultado una inhibición de la vía potente y selectiva, tanto en cultivo como in vivo .

Comparación Con Compuestos Similares

eCF506 es único en su capacidad para bloquear SRC en su conformación inactiva nativa, un mecanismo que lo distingue de otros inhibidores de SRC como dasatinib y bosutinib . Mientras que dasatinib y bosutinib inhiben SRC al unirse a su forma activa, this compound mantiene SRC en una conformación más compacta e inactiva . Este mecanismo de acción único da como resultado una mayor eficacia antitumoral y tolerabilidad en comparación con otros inhibidores de SRC . Compuestos similares a this compound incluyen otros inhibidores de la quinasa de la familia SRC, como dasatinib y bosutinib, que también se dirigen a SRC pero a través de diferentes mecanismos .

Actividad Biológica

eCF506 is a novel and highly selective inhibitor of the Src family kinases (SFK), particularly targeting the Src kinase with an impressive potency. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.

This compound operates by locking the Src kinase in its native inactive conformation , which inhibits both its enzymatic and scaffolding functions. This unique mode of action prevents phosphorylation and complex formation with partner proteins such as focal adhesion kinase (FAK) . Unlike traditional inhibitors that bind to the active form of Src, this compound's binding to the inactive conformation allows for a more selective inhibition, minimizing off-target effects.

Potency and Selectivity

The compound exhibits an IC50 of less than 0.5 nM against Src, demonstrating its high potency compared to existing Src/ABL inhibitors like dasatinib, which requires higher concentrations to achieve similar effects . Importantly, this compound shows a significant selectivity profile, with over 950-fold difference in activity between Src and ABL, making it a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have shown that this compound significantly reduces cell proliferation and motility in various cancer cell lines. For instance:

- In breast cancer cell lines MCF7 and MDA-MB-231, this compound induced potent antiproliferative effects .

- Cell migration assays revealed that treatment with this compound at concentrations as low as 10 nM reduced cell motility within 6 hours , comparable to dasatinib's efficacy .

Table 1: Summary of In Vitro Efficacy

| Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Motility |

|---|---|---|---|

| MCF7 | <0.5 nM | Significant reduction | Notable reduction |

| MDA-MB-231 | 10 nM | Significant reduction | Significant reduction |

In Vivo Studies

In vivo experiments using syngeneic murine cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced tolerability compared to existing treatments. Notably, mice treated with this compound showed a significant reduction in phospho-SrcY416 levels, indicating effective inhibition of Src activity .

Case Study: Tumor Growth Inhibition

A study involved administering this compound at a dose of 40 mg/kg to tumor-bearing mice. The results indicated:

- Complete tumor regression in some cases without regrowth observed during the monitoring period.

- Enhanced antitumor efficacy compared to vehicle control and dasatinib (20 mg/kg) .

Clinical Implications

The unique mechanism and high selectivity of this compound position it as a potential candidate for treating cancers associated with Src dysregulation. Its ability to inhibit both catalytic and scaffolding functions may lead to improved patient outcomes in solid tumors where Src plays a critical role in progression and resistance mechanisms .

Propiedades

IUPAC Name |

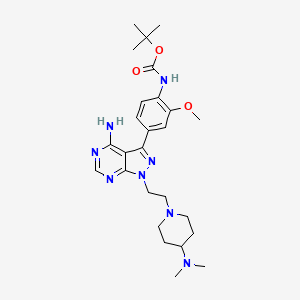

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.